2-(6-chloro-9H-purin-9-yl)-N-methylethan-1-amine hydrochloride
Overview
Description
The compound “2-(6-chloro-9H-purin-9-yl)-N-methylethan-1-amine hydrochloride” is a chloropurine compound . It is related to abacavir, a 2-aminopurine nucleoside compound . Abacavir is used in the treatment of the human immunodeficiency virus (HIV) and is commercially available from GlaxoSmithKline under the tradename ZIAGEN .
Synthesis Analysis
The synthesis of related chloropurine compounds has been described in various patents . For example, a process for preparing a chloropurine compound involves hydrolysing a compound in the presence of an acid, condensing the product formed in situ in the presence of a base with another compound, followed by ring closure in situ of the resulting intermediate .Molecular Structure Analysis
The molecular structure of related compounds such as “Ethyl (6-chloro-9H-purin-9-yl)acetate” has been analyzed . The molecular formula of this compound is C9H9ClN4O2 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related chloropurine compounds have been described in patents . These reactions include hydrolysis, condensation, and ring closure .Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds such as “2-(6-Chloro-9H-purin-9-yl)ethanol” have been analyzed . The molecular formula of this compound is C7H7ClN4O .Scientific Research Applications
Synthesis and Tautomerism
Research has focused on the synthesis of N-methoxy-9-methyl-9H-purin-6-amines with various 2-position substituents, achieved through N-methylation of known 6-chloropurines. This process revealed significant variations in amino/imino tautomer ratios, identified through NMR methods. The study of these compounds contributes to the understanding of purine chemistry and the impact of substituents on tautomeric equilibria (Roggen & Gundersen, 2008).
Reactivity and Alkylation
The reactivity of 2-substituted N-methoxy-9-methyl-9H-purin-6-amines towards alkylation was explored, showing that electronegative substituents at the C-2 position significantly affect the alkylation outcome. This research provides insights into the chemical behavior of purine derivatives and their potential applications in synthetic organic chemistry (Roggen et al., 2011).
Biological Activity
The synthesis and evaluation of 2-substituted agelasine analogs revealed their potential antimycobacterial and antiprotozoal activities. This indicates the potential therapeutic applications of purine derivatives in treating infectious diseases. The study also highlighted the importance of specific substituents in enhancing biological activity against certain pathogens and cancer cell lines (Roggen et al., 2011).
Process Development
Process development for the large-scale preparation of N-benzylated chloropurine derivatives was conducted, leading to efficient synthetic routes for pharmaceutical intermediates. This research is crucial for the industrial production of purine-based drugs and intermediates, demonstrating the scalability and practicality of purine synthesis methods (Shi et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(6-chloropurin-9-yl)-N-methylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN5.ClH/c1-10-2-3-14-5-13-6-7(9)11-4-12-8(6)14;/h4-5,10H,2-3H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMUVGUMLKXSIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1C=NC2=C1N=CN=C2Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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